Introduction: The Significance of Levonorgestrel Impurity D
Introduction: The Significance of Levonorgestrel Impurity D
An In-Depth Technical Guide to Levonorgestrel Impurity D
This guide provides a comprehensive technical overview of Levonorgestrel Impurity D (Lev-D), a critical process-related impurity of the synthetic progestogen, Levonorgestrel. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the chemical identity, analytical control strategies, and regulatory context of Lev-D, offering field-proven insights into its management in a pharmaceutical setting.
Levonorgestrel is a potent, second-generation synthetic progestogen widely used in hormonal contraceptives, including combination oral pills and emergency contraception.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide mandate strict control over impurities, which can arise during synthesis, degradation, or storage.[2]
Levonorgestrel Impurity D, known chemically as 3-Deoxolevonorgestrel, is a specified impurity in the European Pharmacopoeia (EP) monograph for Levonorgestrel.[3][4] Its structure is closely related to the parent API but lacks the ketone group at the C-3 position of the steroid's A-ring. This structural difference necessitates a robust analytical control strategy to ensure its levels are maintained below established safety thresholds in both the drug substance and the final drug product. The control of such impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and product consistency.
Chemical Identity and Physicochemical Properties
Accurate identification of an impurity is the cornerstone of its control. Lev-D is characterized by the absence of the C3-keto functional group present in the parent molecule, Levonorgestrel.
dot
caption: Comparative structures of Levonorgestrel and Levonorgestrel Impurity D.
The key identification and physicochemical properties of Levonorgestrel Impurity D are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | [5] |
| Synonyms | 3-Deoxolevonorgestrel, (17α)-13-Ethyl-18,19-dinorpregn-4-en-20-yn-17-ol | [3][4][6][7] |
| CAS Number | 32419-58-2 | [3][5][6][7][8] |
| Molecular Formula | C₂₁H₃₀O | [3][5][6][7][8] |
| Molecular Weight | 298.46 g/mol | [3][5][8] |
| Solubility | Soluble in Methanol, DMSO | [8] |
Genesis of Impurity D: A Synthetic Perspective
Understanding the potential origin of an impurity is crucial for developing effective control measures. As a process-related impurity, Lev-D is typically formed during the synthesis of Levonorgestrel.[2] Levonorgestrel synthesis is a multi-step process, often starting from a steroid precursor. One common synthetic route involves the creation of a dienol ether intermediate.[9]
Levonorgestrel Impurity D (3-Deoxolevonorgestrel) likely arises as a synthetic intermediate or a byproduct of an incomplete reaction, specifically the step where the C3-keto group is introduced or deprotected. If this conversion is not driven to completion, or if a side-reaction leads to the removal of this oxygen functionality, Lev-D can persist in the crude API. Its structural similarity to Levonorgestrel can make its removal via crystallization challenging, underscoring the need for precise analytical monitoring.
Analytical Control Strategy: Detection and Quantification
A robust, validated analytical method is essential for the quality control of Levonorgestrel. Due to the chromophoric nature of these steroid compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique.[10][11][12]
dot
caption: General workflow for the HPLC analysis of Levonorgestrel Impurity D.
Recommended HPLC Method Protocol
This protocol describes a self-validating system for the determination of Lev-D in Levonorgestrel drug substance. The choice of a C18 column is based on its excellent retention and selectivity for non-polar steroid molecules. The mobile phase composition is optimized to achieve baseline separation between Levonorgestrel and its key impurities.
Step-by-Step Methodology:
-
Chromatographic System:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Luna® C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Mobile Phase: Acetonitrile and Water (50:50, v/v).[13] All solvents should be HPLC grade.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 25°C (ambient).[13]
-
Detection Wavelength: 241 nm.[13] (Note: A wavelength around 220 nm can also be used for general impurity detection[11]).
-
Injection Volume: 20 µL.[13]
-
Run Time: Approximately 15 minutes.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.5 µg/mL): Accurately weigh approximately 5 mg of Levonorgestrel Impurity D Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 100 mL with diluent.
-
Test Solution (500 µg/mL of API): Accurately weigh approximately 50 mg of Levonorgestrel API into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform replicate injections (n=5) of the Standard Solution.
-
The system is deemed suitable for use if the criteria in the table below are met. This step is critical as it validates the performance of the chromatographic system on the day of analysis.
-
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures good peak shape for accurate integration. |
| Repeatability (%RSD of Peak Area) | ≤ 5.0% | Demonstrates the precision of the system for reliable quantification. |
-
Analysis Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the peak area.
-
Inject the Test Solution and record the peak areas for all impurities.
-
-
Calculation:
-
Calculate the percentage of Levonorgestrel Impurity D in the API sample using the external standard method:
% Impurity D = (AreaImpurity D in Test / AreaImpurity D in Standard) x (ConcStandard / ConcTest) x 100%
-
Structural Confirmation: The Role of MS and NMR
While HPLC is the workhorse for quantification, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the unequivocal identification and structural confirmation of impurity reference standards.[2][14]
-
Mass Spectrometry (MS): LC-MS analysis would confirm the molecular weight of Lev-D. In positive ion electrospray mode, the expected [M+H]⁺ ion would be at m/z 299.2, corresponding to the molecular formula C₂₁H₃₀O.[15]
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed structure. For Lev-D, the key differentiating feature from Levonorgestrel would be the absence of signals corresponding to a conjugated enone system in the A-ring and the appearance of signals for a simple double bond and associated aliphatic protons. Reference tables for common NMR solvent impurities are crucial for distinguishing true signals from contaminants.[16][17]
Regulatory Framework and Toxicological Considerations
Levonorgestrel Impurity D is listed as a specified impurity in the European Pharmacopoeia. This designation requires that it be monitored and controlled within the limits defined in the monograph. The United States Pharmacopeia (USP) monograph for Levonorgestrel sets general limits for impurities, stating that no single unknown impurity should exceed 0.5% and the total impurities should not exceed 2.0%.[18]
Specific toxicological data for many process-related impurities, including Lev-D, are often not publicly available.[19] Regulatory bodies like the FDA often rely on data from the parent drug and apply established qualification thresholds from guidelines such as ICH Q3A/B. Control is therefore predicated on limiting exposure by adhering to the strict limits set in the pharmacopeias, ensuring that any potential risk is negligible. For Levonorgestrel itself, extensive toxicological data from decades of use supports its safety profile, and this understanding is leveraged in the risk assessment of its closely related impurities.[20]
Conclusion
The effective control of Levonorgestrel Impurity D is a critical component of the overall quality assurance for Levonorgestrel API and its associated drug products. A comprehensive understanding of its chemical structure, potential synthetic origins, and a robust, validated analytical method are essential for any scientist working in pharmaceutical development or quality control. By integrating chromatographic separation with spectroscopic confirmation and adhering to the established regulatory framework, manufacturers can ensure the consistent purity, safety, and efficacy of this vital medication.
References
-
Veeprho. Levonorgestrel EP Impurity D | CAS 32419-58-2. [Link]
-
PubChem. EP Levonorgestrel Impurity D | C21H30O | CID 40574150. National Institutes of Health. [Link]
-
SynZeal. Levonorgestrel EP Impurity D | 32419-58-2. [Link]
-
Rajasekhara Reddy, et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research in Modern Education. [Link]
-
Allmpus. Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. [Link]
-
Li Dan, et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal. [Link]
-
Pharmaffiliates. Levonorgestrel-impurities. [Link]
-
KM Pharma Solution Private Limited. Levonorgestrel EP Impurity D. [Link]
-
P. Deepan, et al. (2020). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Future Journal of Pharmaceutical Sciences. [Link]
-
Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS LEVONORGESTREL EP IMPURITY K. [Link]
- Google Patents.
-
Manasa Life Sciences. Levonorgestrel EP Impurity D. [Link]
-
PubChem. Levonorgestrel-D6 (major) | C21H28O2 | CID 121231040. National Institutes of Health. [Link]
-
Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]
-
Patel, D. J., et al. (2021). Stability indicating HPLC method for the determination of related substances in Levonorgestrel and Ethinyl Estradiol Tablets. Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for.... [Link]
-
ResearchGate. A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. [Link]
-
U.S. Pharmacopeia. USP Monographs: Levonorgestrel. [Link]
-
Wang, D. M., et al. (2015). Synthesis of related substances from levonorgestrel. ResearchGate. [Link]
-
U.S. Food and Drug Administration. NDA 206229 Pharmacology Review. [Link]
-
Mohan, C., et al. (2010). A sensitive and specific liquid chromatography electrospray ionization mass spectrometry (LC–ESI–MS) method is developed and validated for the quantification of Levonorgestrel in human plasma. Pharmacologyonline. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- Google Patents. CN101982472B - Synthesis process of levonorgestrel by methoxydienone.
-
Harmita, et al. (2016). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. Journal of Applied Pharmaceutical Science. [Link]
-
Sudha.T, et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Axios Research. D-(-)-Norgestrel (Levonorgestrel) - CAS - 797-63-7. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Pharmaffiliates. CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 4. Levonorgestrel EP Impurity D | Manasa Life Sciences [manasalifesciences.com]
- 5. veeprho.com [veeprho.com]
- 6. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. allmpus.com [allmpus.com]
- 9. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]
- 10. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 11. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. cleanchemlab.com [cleanchemlab.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
